Macitentan D4 is a deuterated analog of macitentan, which is primarily used in the treatment of pulmonary arterial hypertension. The deuteration process involves replacing hydrogen atoms with deuterium, enhancing the compound's stability and making it useful in pharmacokinetics studies as a tracer. Macitentan itself is an endothelin receptor antagonist that helps to reduce blood pressure in the pulmonary arteries by blocking the effects of endothelin, a potent vasoconstrictor.
Macitentan D4 falls under the category of pharmaceutical compounds and is classified as a stable isotope-labeled compound. It is specifically used in the fields of pharmacology and medicinal chemistry for its role in drug metabolism studies and as a tracer in various biochemical analyses.
The synthesis of Macitentan D4 involves deuteration techniques, where hydrogen atoms are exchanged with deuterium. This process can be achieved using deuterated reagents under controlled conditions. The synthetic route may vary based on the specific methodologies employed by different manufacturers .
The synthesis typically requires careful control of reaction conditions to ensure high yields and purity. Common methods include:
Industrial production mirrors laboratory synthesis but operates on a larger scale, adhering to stringent quality control measures to maintain consistency .
Macitentan D4 can participate in various chemical reactions typical of organic compounds, including:
Common reagents used in these reactions include:
Macitentan D4 functions primarily as a tracer in drug metabolism studies. The incorporation of deuterium allows researchers to track the compound's behavior within biological systems through techniques such as mass spectrometry. This tracking capability provides insights into metabolic pathways and molecular interactions .
Relevant analyses indicate that these properties contribute significantly to its utility in scientific research, particularly in pharmacokinetics and drug development .
Macitentan D4 is widely utilized across various scientific disciplines:
The unique properties of Macitentan D4 make it an invaluable tool for researchers aiming to elucidate complex biological processes related to drug action and metabolism .
Macitentan D4 (C~19~H~16~D~4~Br~2~N~6~O~4~S) is a deuterium-enriched isotopologue of the dual endothelin receptor antagonist macitentan, engineered through strategic replacement of four hydrogen atoms with deuterium at the ethoxy linker group (–O–CH~2~–CH~2~–) connecting its pyrimidine rings. This modification yields a molecular weight of 592.30 g/mol, reflecting a +4 Da mass shift relative to non-deuterated macitentan (588.27 g/mol) [3] . The compound's systematic name, N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy-1,1,2,2-D~4~]-4-pyrimidinyl]-N'-propyl-sulfamide, precisely denotes the deuteration pattern as a 1,1,2,2-tetradeuterio substitution . Key identifiers include:
Table 1: Molecular Identity of Macitentan D4
Identifier | Value |
---|---|
CAS Number | 1258428-05-5 |
Molecular Formula | C~19~H~16~D~4~Br~2~N~6~O~4~S |
Molecular Weight | 592.30 g/mol |
IUPAC Name | N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy-1,1,2,2-D~4~]-4-pyrimidinyl]-N'-propyl-sulfamide |
Deuterium Positions | Ethoxy linker (1,1,2,2-tetradeuterio) |
The isotopic labeling primarily serves analytical objectives, enabling discrimination from endogenous compounds in mass spectrometry. The tetradeuterated ethoxy group exhibits negligible steric alteration compared to protiated macitentan but significantly modifies metabolic stability due to the kinetic isotope effect (KIE), which impedes cleavage of C-D bonds by cytochrome P450 enzymes [3].
Structurally, macitentan D4 preserves the core pharmacophore of macitentan:
Deuteration exclusively targets the aliphatic hydrogens of the ethoxy bridge, leaving electronic properties and receptor affinity unaltered. This strategic modification avoids steric perturbation of the active site binding regions while enhancing metabolic resilience. Key pharmacological and physicochemical distinctions include:
Table 2: Comparative Properties of Macitentan and Macitentan D4
Property | Macitentan | Macitentan D4 |
---|---|---|
Molecular Weight | 588.27 g/mol | 592.30 g/mol |
Deuteration Sites | None | Ethoxy linker (4H → 4D) |
Endothelin Receptor Binding | Dual ETA/ETB antagonist | Unchanged dual antagonism |
Primary Application | Therapeutic (PAH/IPF) | Analytical internal standard |
Metabolic Stability | CYP3A4-mediated depropylation | Resistant to oxidative cleavage |
Half-Life (in vitro) | ~16 hours | Extended (>16 hours) |
Deuteration reduces hepatotoxicity by diminishing the production of reactive intermediates during oxidative metabolism. The deuterated ethoxy linker impedes the formation of electrophilic aldehydes, lowering covalent binding to hepatic proteins [3]. Consequently, macitentan D4 is pharmacokinetically advantageous but primarily employed as a non-therapeutic analytical tool due to regulatory constraints on deuterated drugs [2] [3].
NMR spectroscopy provides critical insights into the conformational behavior of macitentan D4 in physiologically relevant aqueous environments. The deuterium atoms themselves are NMR-silent in ^1^H-NMR, but their presence induces detectable perturbations in neighboring proton resonances:
^13^C-NMR further elucidates conformational stability:
Table 3: Key NMR Spectral Features of Macitentan D4
NMR Technique | Observed Changes | Structural Implication |
---|---|---|
^1^H-NMR | Loss of δ ~3.8–4.0 ppm (ethoxy H) | Successful deuteration at target site |
Shift of δ ~4.2 ppm (adjacent CH~2~) | Isotopic perturbation of electron density | |
^13^C-NMR | Triplet at δ ~70 ppm (C–D) | Direct C–D bond confirmation |
2D-COSY | Altered coupling networks near ethoxy group | Retention of overall conformation |
Comparative studies in D~2~O/phosphate buffers confirm unchanged aqueous solubility and aggregation behavior relative to macitentan. The deuterated compound maintains identical three-dimensional folding, with intramolecular hydrogen bonding between sulfamide N–H and pyrimidine nitrogen stabilizing the bioactive conformation. This consistency validates macitentan D4 as a reliable surrogate for tracking molecular interactions in biological matrices [3] [5].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1